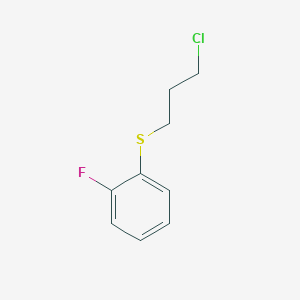

3-Chloropropyl 2-fluorophenyl sulfide

Description

3-Chloropropyl 2-fluorophenyl sulfide is an organosulfur compound characterized by a sulfide group (-S-) linking a 3-chloropropyl chain and a 2-fluorophenyl aromatic ring. The fluorine substituent on the aromatic ring distinguishes it from common sulfur mustard-related sulfides, which typically feature aliphatic chlorine substituents. This fluorinated aromatic moiety may influence its chemical reactivity, stability, and biological interactions compared to purely aliphatic chlorinated analogs.

Properties

Molecular Formula |

C9H10ClFS |

|---|---|

Molecular Weight |

204.69 g/mol |

IUPAC Name |

1-(3-chloropropylsulfanyl)-2-fluorobenzene |

InChI |

InChI=1S/C9H10ClFS/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |

InChI Key |

QQAGUPCXMFMROC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)F)SCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, compositional, and functional differences between 3-chloropropyl 2-fluorophenyl sulfide and closely related compounds identified in sulfur mustard formulations and degradation studies:

Key Comparative Insights:

Structural Differences: Unlike purely aliphatic chlorinated sulfides (e.g., 71784-01-5, 22535-54-2), this compound incorporates an aromatic ring. Symmetrical sulfides (e.g., bis(3-chloropropyl)sulfide) exhibit higher thermal stability due to balanced molecular geometry, whereas asymmetrical analogs (e.g., 114811-35-7) display varied reactivity patterns .

Environmental and Biological Behavior :

- Chlorinated aliphatic sulfides (e.g., 71784-01-5) are hydrolysis-prone, forming less toxic thiodiglycol derivatives . The fluorinated aromatic variant may resist hydrolysis, leading to environmental persistence.

- Sulfur mustard degradation products like 1,4-dithiane (CAS 505-29-3) and hemimustard-thiodiglycol aggregates share low acute toxicity but pose chronic risks due to bioaccumulation . The fluorinated compound’s toxicity remains uncharacterized but could differ due to fluorophenyl interactions with biological targets.

Analytical Detection :

- Chlorinated sulfides in HD mixtures are typically quantified via gas chromatography-mass spectrometry (GC-MS) . The aromatic fluorine in this compound would necessitate modified detection protocols, such as fluorine-specific detectors or NMR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.